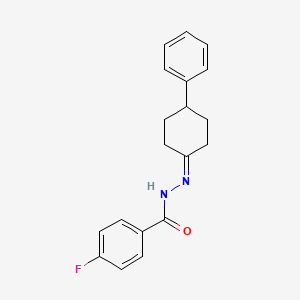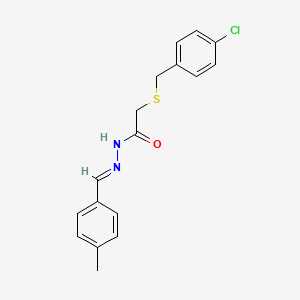![molecular formula C23H17FN2OS2 B11550280 (5Z)-3-[(biphenyl-4-ylamino)methyl]-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11550280.png)
(5Z)-3-[(biphenyl-4-ylamino)methyl]-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the thiazolidinone class of compounds. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a biphenyl group, a fluorophenyl group, and a thiazolidinone core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thiourea derivative with an α-haloketone under basic conditions. This reaction forms the thiazolidinone ring through a cyclization process.
Introduction of Biphenyl Group: The biphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thiazolidinone intermediate with a biphenylamine derivative in the presence of a suitable base.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a condensation reaction with a fluorobenzaldehyde derivative. This step typically requires the use of a catalyst and controlled reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidinone ring. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The biphenyl and fluorophenyl groups can participate in electrophilic aromatic substitution reactions. Reagents such as halogens and nitrating agents are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), acidic or basic catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
The compound (5Z)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as an antimicrobial agent. Studies have shown that it can inhibit the growth of various bacterial and fungal strains.
Medicine: Explored for its anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cells in vitro.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of (5Z)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves several molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. It may also inhibit key enzymes involved in microbial metabolism.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways. It also inhibits cell cycle progression by targeting specific cyclins and cyclin-dependent kinases.
Anti-inflammatory Activity: The compound reduces the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB) pathway.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5Z)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5Z)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern. The position of the fluorophenyl group at the 3-position of the thiazolidinone ring imparts distinct chemical and biological properties compared to its isomers. This unique structure enhances its binding affinity to specific molecular targets, making it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C23H17FN2OS2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(5Z)-5-[(3-fluorophenyl)methylidene]-3-[(4-phenylanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H17FN2OS2/c24-19-8-4-5-16(13-19)14-21-22(27)26(23(28)29-21)15-25-20-11-9-18(10-12-20)17-6-2-1-3-7-17/h1-14,25H,15H2/b21-14- |
InChI Key |
GYQBIZOMCSMNEC-STZFKDTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCN3C(=O)/C(=C/C4=CC(=CC=C4)F)/SC3=S |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCN3C(=O)C(=CC4=CC(=CC=C4)F)SC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate](/img/structure/B11550216.png)
![3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11550217.png)
![6-[(2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11550223.png)
![4-ethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11550232.png)
![6-[(2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11550233.png)
![2-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11550239.png)

![2-octadecyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11550256.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3-methoxy-2-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11550257.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]octadecan-1-amine](/img/structure/B11550259.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11550266.png)
![2-(4-bromophenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11550285.png)
